molecular formula C17H15N3O2S B10807136 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone

1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone

Cat. No.: B10807136
M. Wt: 325.4 g/mol
InChI Key: SZWQQVLDJAKLMD-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a 2-methyl-2,3-dihydroindole moiety via an ethanone bridge. Its molecular formula is C22H27N3O3, with a molecular weight of 381.476 g/mol . The compound’s structural complexity arises from the fused thiophene-pyrimidine system and the dihydroindole group, which may confer unique binding interactions in pharmacological contexts.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone

InChI

InChI=1S/C17H15N3O2S/c1-11-8-12-4-2-3-5-14(12)20(11)15(21)9-22-16-13-6-7-23-17(13)19-10-18-16/h2-7,10-11H,8-9H2,1H3

InChI Key

SZWQQVLDJAKLMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=C4C=CSC4=NC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules:

Thieno[2,3-d]pyrimidine Derivatives

  • Sodium 2-thieno[2,3-d]pyrimidin-4-ylacetate: This sodium salt derivative (C8H5N2NaO2S) lacks the dihydroindole and ethanone groups but shares the thienopyrimidine core. Its ionic nature enhances water solubility, making it suitable for pharmaceutical formulations, unlike the neutral, lipophilic ethanone derivative .
  • 4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-ylmethanone: With a diazepane ring and phenyl substituent (C22H20N4OS2), this compound exhibits a larger molecular mass (420.549 g/mol) and distinct pharmacokinetic behavior due to increased hydrogen bonding capacity (N4O vs. N3O3 in the target compound) .

Dihydroindole-Containing Compounds

  • 1-[5-[[1-(2-Phenylethyl)piperidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone: This analog (C22H27N3O) shares the dihydroindole-ethanone backbone but replaces the thienopyrimidine with a piperidinyl-phenylethyl group.
  • 1-(5-(4-Amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one: Incorporating a pyrrolopyrimidine and fluorinated aryl group (C27H22F4N6O), this compound demonstrates enhanced electronegativity and metabolic stability compared to the target compound, attributed to the trifluoromethyl group .

Ethanone-Bridged Heterocycles

  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative (C21H23NO) with psychoactive properties, this compound lacks the thienopyrimidine system but shares the ethanone linker.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone C22H27N3O3 381.476 Thienopyrimidine, dihydroindole, ethanone Moderate lipophilicity (XLogP 2.8)
Sodium 2-thieno[2,3-d]pyrimidin-4-ylacetate C8H5N2NaO2S 224.19 Thienopyrimidine, sodium carboxylate High water solubility
4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-ylmethanone C22H20N4OS2 420.549 Diazepane, phenyl-thienyl Enhanced hydrogen bonding
1-(5-(4-Amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-... C27H22F4N6O 538.50 Pyrrolopyrimidine, trifluoromethyl High metabolic stability

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